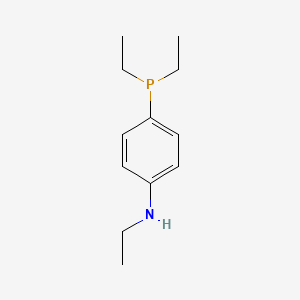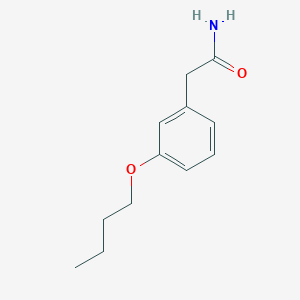
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl, chlorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane can be synthesized through the reaction of tert-butylchlorosilane with methylchlorosilane in the presence of a suitable catalyst. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to facilitate the formation of the desired disilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process would likely include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydrosilanes.
Wissenschaftliche Forschungsanwendungen
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive chlorine and silicon atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new silicon-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-tert-butyl-1,2-dichlorodisilane: Similar structure but lacks methyl groups.
1,2-Di-tert-butyl-1,2-dimethyldisilane: Similar structure but lacks chlorine atoms.
1,2-Dichloro-1,2-dimethyldisilane: Similar structure but lacks tert-butyl groups.
Uniqueness
1,2-Di-tert-butyl-1,2-dichloro-1,2-dimethyldisilane is unique due to the combination of tert-butyl, chlorine, and methyl groups bonded to silicon atoms. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
89372-94-1 |
|---|---|
Molekularformel |
C10H24Cl2Si2 |
Molekulargewicht |
271.37 g/mol |
IUPAC-Name |
tert-butyl-(tert-butyl-chloro-methylsilyl)-chloro-methylsilane |
InChI |
InChI=1S/C10H24Cl2Si2/c1-9(2,3)13(7,11)14(8,12)10(4,5)6/h1-8H3 |
InChI-Schlüssel |
FRISHBNSKGDUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)([Si](C)(C(C)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



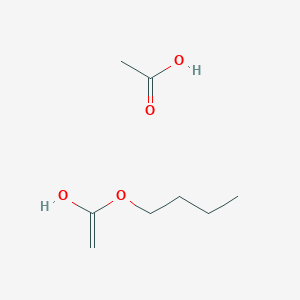
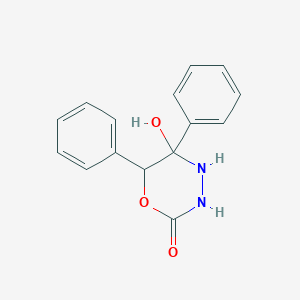
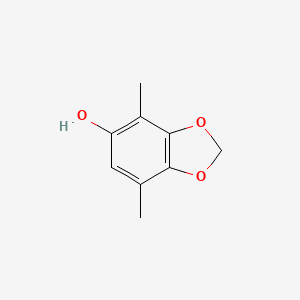

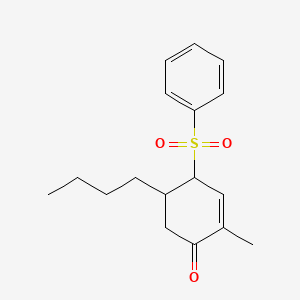


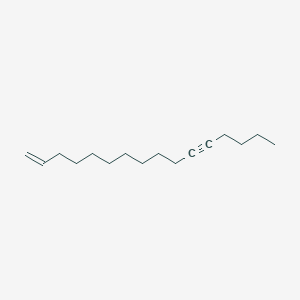
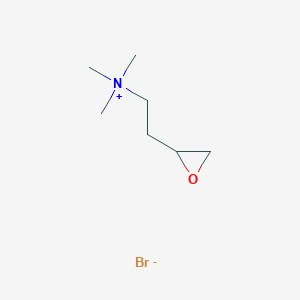
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
